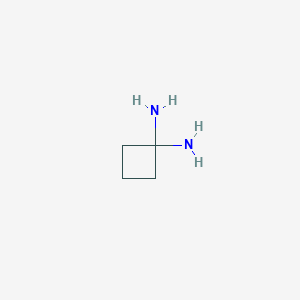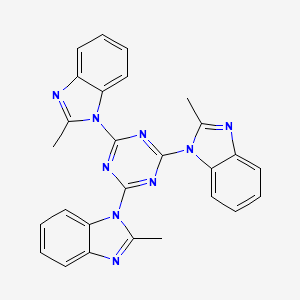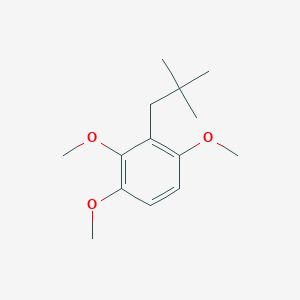![molecular formula C20H42Cl2Si B14247057 Dichlorobis[(3R)-3,7-dimethyloctyl]silane CAS No. 226986-83-0](/img/structure/B14247057.png)
Dichlorobis[(3R)-3,7-dimethyloctyl]silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is a chemical compound with the molecular formula C20H42Cl2Si It is a silane derivative characterized by the presence of two chlorine atoms and two (3R)-3,7-dimethyloctyl groups attached to a silicon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichlorobis[(3R)-3,7-dimethyloctyl]silane typically involves the reaction of (3R)-3,7-dimethyloctylmagnesium bromide with silicon tetrachloride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of silicon tetrachloride. The general reaction scheme is as follows:
SiCl4+2(3R)-3,7-dimethyloctylMgBr→(3R)-3,7-dimethyloctyl2SiCl2+2MgBrCl
The reaction is typically conducted in anhydrous diethyl ether or tetrahydrofuran (THF) as the solvent, and the temperature is maintained at around 0°C to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions using similar reagents and conditions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Dichlorobis[(3R)-3,7-dimethyloctyl]silane can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and hydrochloric acid.
Oxidation: The (3R)-3,7-dimethyloctyl groups can undergo oxidation under specific conditions to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium alkoxides, primary or secondary amines, and thiols can be used. The reactions are typically carried out in anhydrous solvents like THF or dichloromethane.
Hydrolysis: Water or aqueous solutions are used, and the reaction can be catalyzed by acids or bases.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed under controlled conditions.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes.
Hydrolysis: The major products are silanols and hydrochloric acid.
Oxidation: The major products are alcohols or ketones derived from the (3R)-3,7-dimethyloctyl groups.
科学研究应用
Dichlorobis[(3R)-3,7-dimethyloctyl]silane has several scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound can be used in the modification of biomolecules and surfaces for biological studies.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
作用机制
The mechanism of action of dichlorobis[(3R)-3,7-dimethyloctyl]silane involves its ability to form stable bonds with various substrates through the silicon atom. The (3R)-3,7-dimethyloctyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
相似化合物的比较
Similar Compounds
Dichlorodimethylsilane: Similar in structure but with methyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichlorodiphenylsilane: Contains phenyl groups instead of (3R)-3,7-dimethyloctyl groups.
Dichloromethylphenylsilane: Contains one methyl and one phenyl group instead of (3R)-3,7-dimethyloctyl groups.
Uniqueness
Dichlorobis[(3R)-3,7-dimethyloctyl]silane is unique due to the presence of the (3R)-3,7-dimethyloctyl groups, which provide specific steric and electronic properties
属性
CAS 编号 |
226986-83-0 |
|---|---|
分子式 |
C20H42Cl2Si |
分子量 |
381.5 g/mol |
IUPAC 名称 |
dichloro-bis[(3R)-3,7-dimethyloctyl]silane |
InChI |
InChI=1S/C20H42Cl2Si/c1-17(2)9-7-11-19(5)13-15-23(21,22)16-14-20(6)12-8-10-18(3)4/h17-20H,7-16H2,1-6H3/t19-,20-/m1/s1 |
InChI 键 |
JVIUIZIGLKDYDR-WOJBJXKFSA-N |
手性 SMILES |
C[C@H](CCCC(C)C)CC[Si](CC[C@H](C)CCCC(C)C)(Cl)Cl |
规范 SMILES |
CC(C)CCCC(C)CC[Si](CCC(C)CCCC(C)C)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


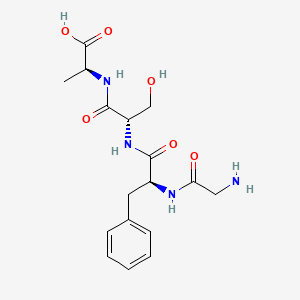

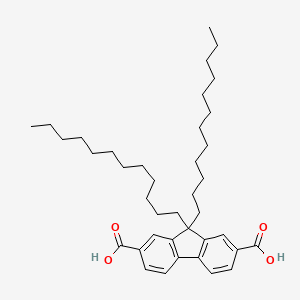
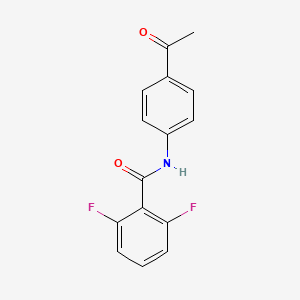
![2-[2-methoxy-4-(2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenoxy]acetamide](/img/structure/B14247004.png)

![Phosphonic acid, [difluoro(phenylseleno)methyl]-, diethyl ester](/img/structure/B14247019.png)
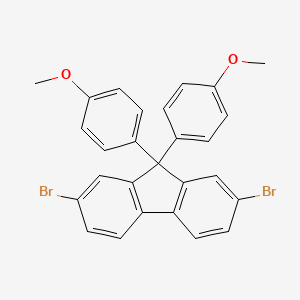
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14247033.png)
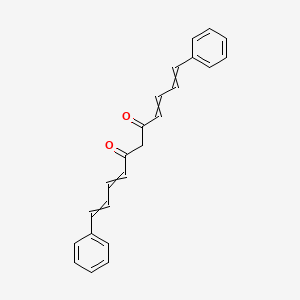
![N-[1-(2-Cyanoethyl)-3-methyl-1H-pyrazol-5-yl]benzamide](/img/structure/B14247047.png)
